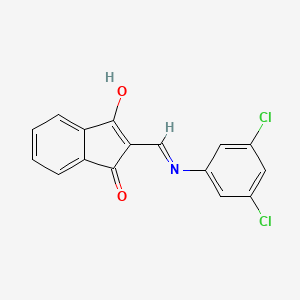

2-(((3,5-Dichlorophenyl)amino)methylene)indane-1,3-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(((3,5-Dichlorophenyl)amino)methylene)indane-1,3-dione, also known as dichloroindanone or DCI, is an organic molecule with potential applications in various fields of research and industry. It is a derivative of indane-1,3-dione, which is a versatile building block used in numerous applications ranging from biosensing, bioactivity, bioimaging to electronics or photopolymerization .

Synthesis Analysis

Indane-1,3-dione, the parent compound of this compound, can be synthesized by self-condensation in basic conditions (triethylamine, sodium acetate, sodium hydride), or in acidic conditions (sulfuric acid) . The most straightforward synthesis procedure consists in the nucleophilic addition of alkyl acetate on dialkyl phthalate under basic conditions .Molecular Structure Analysis

The molecular formula of this compound is C16H9Cl2NO2. Further structural analysis would require more specific data such as IR, 1H NMR, 13C NMR and GC-MS spectral analysis .Chemical Reactions Analysis

Indane-1,3-dione, the core structure of this compound, is known to undergo various chemical reactions. It possesses an active methylene group, making this electron acceptor an excellent candidate for its association with electron donors by means of Knoevenagel reactions . Ketone groups can also be easily functionalized with malononitrile, enabling to convert it as a stronger electron acceptor .Physical And Chemical Properties Analysis

The molecular weight of this compound is 318.15. More detailed physical and chemical properties would require additional data.Aplicaciones Científicas De Investigación

2-(((3,5-Dichlorophenyl)amino)methylene)indane-1,3-dione has been studied for its potential applications in various scientific fields. It has been used in the synthesis of other compounds, such as 5-chloro-3-methyl-2-phenyl-2-oxazoline, and it has been used as an intermediate in the synthesis of other compounds, such as 4-chlorobenzoic acid. It has also been studied for its potential applications in biochemistry and physiology, as it has been shown to have an inhibitory effect on the enzyme cyclooxygenase-2 (COX-2).

Mecanismo De Acción

Target of Action

The primary target of 2-(((3,5-Dichlorophenyl)amino)methylene)indane-1,3-dione is Cyclin Dependent Kinase 2 (CDK2) . CDK2, in complex with its cyclins (cyclin A and cyclin E), is known to regulate the cell cycle at the G1/S transition .

Mode of Action

The compound interacts with CDK2, inhibiting its activity . The docking results against CDK2 gave insights on its inhibitory activity

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle, particularly the G1/S transition . This can lead to the arrest of cell division and potentially induce cell death in rapidly dividing cells, such as cancer cells . The exact biochemical pathways and their downstream effects involved in this process are complex and may vary depending on the specific cellular context.

Result of Action

The compound has been screened for its in vitro anti-breast cancer activity, using human breast adenocarcinoma cell lines (MCF-7) and in vitro anti-inflammatory activity . It showed cytotoxicity with an IC50 of 42.30 µM and demonstrated good anti-inflammatory properties .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

2-(((3,5-Dichlorophenyl)amino)methylene)indane-1,3-dione has several advantages and limitations when used in laboratory experiments. One advantage is that it is relatively easy to synthesize in the laboratory, and the reaction is typically fast and efficient. Additionally, it is a relatively inexpensive compound, and it is stable in aqueous solution. However, there are some limitations to using this compound in laboratory experiments, such as the fact that it can be toxic to humans and animals if ingested. Additionally, it has been shown to have an inhibitory effect on the enzyme cyclooxygenase-2 (COX-2), and thus could potentially interfere with the results of laboratory experiments involving COX-2.

Direcciones Futuras

There are several potential future directions for research on 2-(((3,5-Dichlorophenyl)amino)methylene)indane-1,3-dione. One potential direction is to further study its biochemical and physiological effects on the body. Additionally, further research could be conducted on its potential applications in the synthesis of other compounds, as well as its potential applications in biochemistry and physiology. Additionally, further research could be conducted on its potential toxicity and its potential to interfere with laboratory experiments involving COX-2. Finally, further research could be conducted on its potential to interact with other enzymes, such as 5-lipoxygenase (5-LOX) and 12-lipoxygenase (12-LOX).

Métodos De Síntesis

2-(((3,5-Dichlorophenyl)amino)methylene)indane-1,3-dione can be synthesized from 3,5-dichloroaniline and ethylenediamine in the presence of an acid catalyst. The reaction proceeds in two steps: first, the 3,5-dichloroaniline is reacted with ethylenediamine to form an intermediate compound, and then the intermediate compound is reacted with aqueous sodium hydroxide to form the final product, this compound. The reaction is carried out at a temperature of 30-50°C, and the reaction time is typically between 1-2 hours.

Propiedades

IUPAC Name |

2-[(3,5-dichlorophenyl)iminomethyl]-3-hydroxyinden-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9Cl2NO2/c17-9-5-10(18)7-11(6-9)19-8-14-15(20)12-3-1-2-4-13(12)16(14)21/h1-8,20H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSRCYOZVFSYSRF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C2=O)C=NC3=CC(=CC(=C3)Cl)Cl)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9Cl2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(cyclopentylthio)-N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B2937165.png)

![(Z)-2-(2,4-dimethoxybenzylidene)-8-(pyridin-3-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2937167.png)

![N-(4-ethoxyphenyl)-2-((4-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2937171.png)

![N-(1-cyanocyclopentyl)-2-{[3-(4-methyl-1,3-thiazol-2-yl)phenyl]amino}acetamide](/img/structure/B2937174.png)

![2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2937175.png)

![3-ethyl-8-(2-hydroxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2937180.png)

![2-Chloro-1-[2-[4-(trifluoromethyl)pyrimidin-2-yl]pyrrolidin-1-yl]propan-1-one](/img/structure/B2937182.png)

![3-Tert-butyl-6-[[1-(6-cyclopropylpyrimidin-4-yl)piperidin-4-yl]methoxy]pyridazine](/img/structure/B2937184.png)